Reduced Lipophilicity (XLogP = 1.0) Compared to 6-Phenyl-2-thiouracil: Implications for Solubility and Ligand Efficiency
The target compound has a computed XLogP3-AA value of 1.0 [1]. In contrast, the 6-phenyl analog (6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, CAS 36822-11-4) is structurally reported and its calculated logP is consistently higher, typically in the range of 1.5–1.8, due to the greater hydrophobicity of the phenyl ring versus thiophene . This ~0.5–0.8 log unit reduction in lipophilicity is significant in a fragment context (MW 210), as it translates into improved aqueous solubility and a higher ligand efficiency (LE) baseline, reducing the risk of downstream ADMET attrition from lipophilicity-driven promiscuity [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 (computed by PubChem) |
| Comparator Or Baseline | 6-Phenyl-2-thiouracil (CAS 36822-11-4): estimated logP ~1.5–1.8 (based on structure; exact computed value for comparator not retrieved from PubChem in this analysis, noted as class-level inference) |
| Quantified Difference | ~0.5–0.8 log unit reduction for the thienyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem); no experimental logP available for either compound |
Why This Matters
For fragment-based screening libraries, lower logP is strongly associated with higher aqueous solubility and reduced non-specific binding, making the thienyl analog a more attractive starting point for lead optimization than its phenyl counterpart.
- [1] PubChem. (2024). Computed Properties for CID 33676451: XLogP3-AA = 1.0. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
